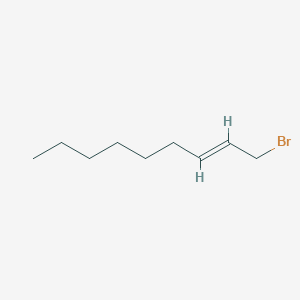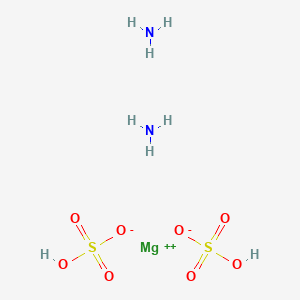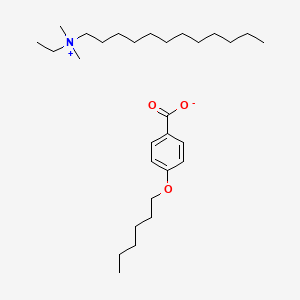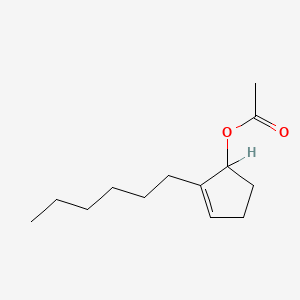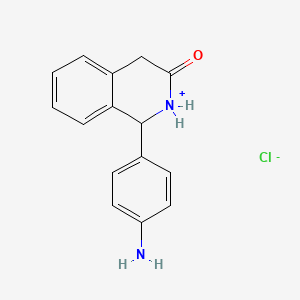
1-(p-Aminophenyl)-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-Aminophenyl)-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an aminophenyl group attached to a tetrahydroisoquinolinone core. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Aminophenyl)-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-aminophenyl and tetrahydroisoquinoline derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, along with catalysts such as palladium on carbon (Pd/C) or other suitable catalysts.
Reaction Steps:
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
1-(p-Aminophenyl)-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
1-(p-Aminophenyl)-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(p-Aminophenyl)-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Phenylamine: A primary amine with similar reactivity but different structural properties.
Tetrahydroisoquinoline: The core structure of the compound, which can be modified to produce various derivatives.
Quinones: Oxidized derivatives that share some chemical properties with the compound.
Uniqueness
1-(p-Aminophenyl)-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride is unique due to its specific combination of the aminophenyl group and the tetrahydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
64097-17-2 |
|---|---|
分子式 |
C15H15ClN2O |
分子量 |
274.74 g/mol |
IUPAC名 |
1-(4-aminophenyl)-2,4-dihydro-1H-isoquinolin-2-ium-3-one;chloride |
InChI |
InChI=1S/C15H14N2O.ClH/c16-12-7-5-10(6-8-12)15-13-4-2-1-3-11(13)9-14(18)17-15;/h1-8,15H,9,16H2,(H,17,18);1H |
InChIキー |
LLTIMRCNHPKMDU-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C([NH2+]C1=O)C3=CC=C(C=C3)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


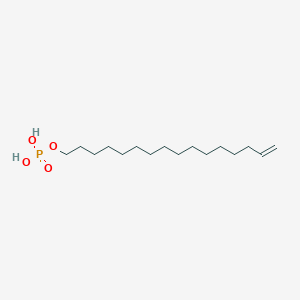
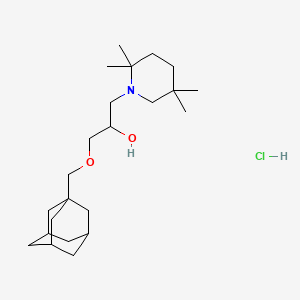


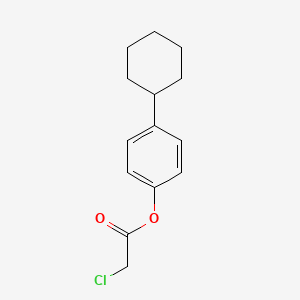


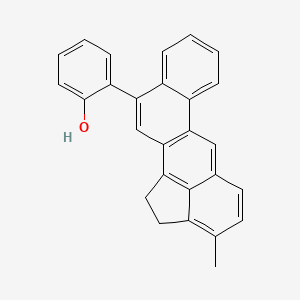
![Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide](/img/structure/B13764868.png)
